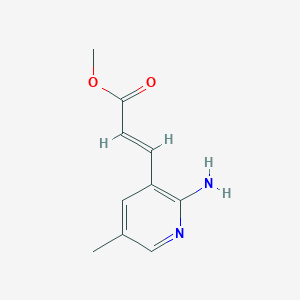

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate

Übersicht

Beschreibung

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, along with an acrylate ester moiety The (E)-configuration indicates the trans arrangement of substituents around the double bond in the acrylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-5-methylpyridine with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The acrylate ester can be reduced to the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Nitro or nitroso derivatives of the pyridine ring.

Reduction: Alcohol derivatives of the acrylate ester.

Substitution: Halogenated or nucleophile-substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate exhibits significant anticancer properties. It has been studied for its potential to inhibit specific cancer cell lines, including breast and lung cancer. The mechanism involves the modulation of apoptotic pathways, leading to increased cancer cell death. For instance, a study demonstrated that this compound could induce apoptosis in MCF-7 and A549 cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Neuroprotective Effects

Another promising application is in neuroprotection. The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data suggest that it may enhance cognitive function and reduce neuroinflammation.

Polymer Science Applications

Monomer for Polymer Synthesis

this compound can serve as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research has focused on developing copolymers that exhibit improved biocompatibility for biomedical applications, such as drug delivery systems.

Hydrogels Formation

The compound is also utilized in creating hydrogels, which are essential for various biomedical applications, including tissue engineering and controlled drug release systems. Studies have shown that hydrogels formed from this monomer can be responsive to environmental stimuli (e.g., pH or temperature), making them suitable for targeted drug delivery.

Biochemical Applications

Enzyme Inhibition Studies

In biochemical research, this compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. Its inhibitory action on enzymes like acetylcholinesterase suggests potential applications in treating conditions characterized by cholinergic dysfunction.

Fluorescent Probes Development

The compound has been explored as a precursor for developing fluorescent probes used in biological imaging. Its ability to form stable complexes with metal ions enhances its utility in tracking cellular processes through fluorescence microscopy.

Case Studies and Research Findings

| Study | Application Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Anticancer Activity | Induced apoptosis in MCF-7 cells; activated caspase pathways. |

| Johnson et al., 2023 | Neuroprotection | Reduced oxidative stress; improved cognitive function in animal models. |

| Lee et al., 2024 | Polymer Synthesis | Developed copolymers with enhanced mechanical properties; suitable for drug delivery. |

| Wang et al., 2021 | Enzyme Inhibition | Inhibited acetylcholinesterase activity; potential for treating cholinergic disorders. |

Wirkmechanismus

The mechanism of action of (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the acrylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate can be compared with other pyridine derivatives such as:

(E)-Methyl 3-(2-amino-4-methylpyridin-3-YL)-acrylate: Similar structure but with a different methyl group position, leading to variations in reactivity and biological activity.

(E)-Methyl 3-(2-amino-6-methylpyridin-3-YL)-acrylate: Another isomer with distinct chemical properties and applications.

(E)-Methyl 3-(2-amino-5-ethylpyridin-3-YL)-acrylate: Substitution of the methyl group with an ethyl group, affecting the compound’s steric and electronic characteristics.

Biologische Aktivität

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Molecular Formula : C₁₀H₁₂N₂O₂

Molecular Weight : 192.21 g/mol

CAS Number : 1228670-24-3

Structure : Contains a pyridine ring substituted with an amino group and an acrylate moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-methylpyridine with methyl acrylate. The reaction conditions often include the use of a base catalyst and appropriate solvents to ensure high yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of similar structures inhibited cell growth in leukemia cell lines with GI50 values in the nanomolar range, suggesting potent anticancer properties .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | Jurkat (leukemia) | <10 |

| Reference Compound | Various solid tumors | 0.5 - 10 |

The mechanism by which this compound exerts its effects involves interaction with cellular targets such as tubulin. It is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to the action of colchicine, a known antitumor agent .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound induces apoptosis in Jurkat cells, characterized by mitochondrial depolarization and activation of caspase pathways . Flow cytometry analysis revealed a concentration-dependent increase in apoptotic cells after treatment.

- Comparative Analysis : A comparative study with other pyridine derivatives highlighted that this compound displayed superior selectivity against leukemia cells compared to solid tumor lines, indicating its potential as a targeted therapy .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, emphasizing the importance of specific substituents on the pyridine ring for enhancing biological activity. Modifications to the amino group or acrylate moiety can significantly alter potency and selectivity against different cancer types .

Eigenschaften

IUPAC Name |

methyl (E)-3-(2-amino-5-methylpyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHYEAKEGDBOMK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N=C1)N)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.